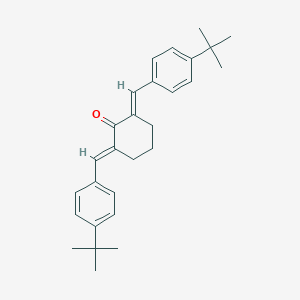
6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it may be converted to more oxidized forms.
Reduction: Reduction reactions can lead to the formation of more reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be studied for its potential biological activities. Tetrahydroquinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy and safety in preclinical studies to develop new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Tetrahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Quinoline Derivatives: Compounds with phenyl groups attached to the quinoline core.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups that impart unique chemical properties.
Uniqueness
The uniqueness of 6-Phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its combination of functional groups and structural features
特性
IUPAC Name |
6-phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3S/c24-23(25,26)21-18-14-17(16-6-2-1-3-7-16)8-9-20(18)28-22(19(21)15-27)30-13-12-29-10-4-5-11-29/h1-3,6-7,17H,4-5,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTXVEFOWKZXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NC3=C(CC(CC3)C4=CC=CC=C4)C(=C2C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6'-amino-5'-cyano-1-[(2-fluorophenyl)methyl]-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B460604.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B460605.png)
![6'-Amino-3'-ethyl-2',4'-dihydro-1,3-dimethyl-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B460607.png)
![ethyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B460608.png)
![2-Benzoyl-6-oxaspiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B460610.png)
![2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl N-allyl-N'-cyanoimidothiocarbamate](/img/structure/B460611.png)
![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8,8a-dihydro-1H-isochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B460613.png)
![Benzyl 2-benzoyl-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B460615.png)
![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)

![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)
![2-amino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B460623.png)
![3-amino-N-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460624.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,6,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460625.png)
